Cas no 710322-34-2 (2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester)
2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester
- Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester (9CI)
- 710322-34-2
- tert-butyl 5-aminopyrazine-2-carboxylate
- SCHEMBL2645705
- 5-amino-pyrazine-2-carboxylic acid tert-butyl ester
- tert-butyl5-aminopyrazine-2-carboxylate
- EN300-6510204
- ZSCDCNNGHVXBRJ-UHFFFAOYSA-N
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- Inchi: 1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3,(H2,10,12)
- InChI Key: ZSCDCNNGHVXBRJ-UHFFFAOYSA-N
- SMILES: O(C(C1C=NC(=CN=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 195.101
- Monoisotopic Mass: 195.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.1A^2
- XLogP3: 0.6
2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510204-0.05g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-0.1g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-0.25g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-0.5g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-1.0g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-2.5g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-5.0g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6510204-10.0g |
tert-butyl 5-aminopyrazine-2-carboxylate |
710322-34-2 | 10g |
$3131.0 | 2023-05-31 |
2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Pyrazinecarboxylicacid, 5-amino-, 1,1-dimethylethyl ester
Introduction to 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester (CAS No. 710322-34-2)
2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester, identified by the CAS number 710322-34-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazine derivative family, which is well-known for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group at the 5-position and an ester group at the 1-position, contribute to its unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The chemical structure of 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester consists of a pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms. This core is substituted with a carboxylic acid ester group at the 1-position and an amino group at the 5-position. The tert-butyl ester group (1,1-dimethylethyl) at the carboxylic acid position enhances the stability of the compound and influences its solubility and reactivity. Such structural motifs are frequently explored in medicinal chemistry due to their ability to interact with biological targets in specific ways.
In recent years, there has been growing interest in pyrazine derivatives as pharmacophores due to their broad spectrum of biological activities. The amino group at the 5-position of 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester can participate in hydrogen bonding interactions with biological targets, while the ester group can undergo hydrolysis or transesterification reactions, providing flexibility in drug design. Additionally, the tert-butyl group can serve as a steric anchor, influencing the binding affinity and selectivity of the compound towards its target.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Pyrazine derivatives have been investigated for their roles in various biological processes, including enzyme inhibition, receptor binding, and modulation of signaling pathways. For instance, studies have shown that certain pyrazine-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester may confer unique biological activities that make it a promising candidate for further investigation.
The synthesis of 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the functionalization of a pyrazine precursor to introduce the amino group at the desired position. Subsequent steps involve protecting group strategies to prevent unwanted side reactions during subsequent modifications. The introduction of the tert-butyl ester group is often achieved through transesterification reactions using appropriate esters and catalysts. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve higher selectivity and efficiency.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester with greater accuracy before conducting experimental validation. Molecular docking studies can be used to model how this compound interacts with potential biological targets such as enzymes or receptors. These virtual screening approaches have significantly accelerated the drug discovery process by identifying promising candidates for further experimental testing.
The pharmaceutical industry has increasingly adopted innovative approaches to enhance drug development pipelines. The use of 2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester as a building block or intermediate aligns with these trends toward more efficient and targeted therapies. By leveraging its unique structural features, researchers can design analogs with improved pharmacokinetic properties or enhanced binding affinity. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields and purity.
In conclusion,2-Pyrazinecarboxylic acid, 5-amino-, 1,1-dimethylethyl ester (CAS No. 710322-34-2) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features enable diverse biological interactions, making it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for pyrazine derivatives,this compound is likely to play an important role in advancing drug discovery efforts across multiple therapeutic areas.
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